POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI
Description
Poly(3-(2-methoxyethoxy)ethoxymethylthi) is a synthetic polymer characterized by a backbone incorporating thioether linkages and pendant 2-methoxyethoxy ethoxymethyl groups. The polymer is synthesized via radical polymerization or thiol-ene click chemistry, depending on the monomeric precursor (e.g., 3-(2-methoxyethoxy)ethoxymethylthiol derivatives). Its molecular weight typically ranges between 10–50 kDa, though this varies with polymerization conditions. Key properties include moderate thermal stability (decomposition temperature ~200–250°C) and solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .
Properties
CAS No. |
108580-06-9 |
|---|---|
Molecular Formula |
(C10H14O3S)n |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The polymer is compared below with structurally or functionally analogous compounds: 3-((2-(2-methoxyethoxy)ethoxy)methyl)-3-methyloxetane , poly(ethylene glycol) methyl ether methacrylate (PEGMA, Mn = 360 g/mol) , 2-methacryloyloxyethyl phosphorylcholine (MPC) , and mercaptopropyltrimethoxysilane .
Structural and Functional Differences
- Thioether vs. Ether/Oxetane Backbones: Unlike 3-((2-(2-methoxyethoxy)ethoxy)methyl)-3-methyloxetane (an oxetane-based monomer), poly(3-(2-methoxyethoxy)ethoxymethylthi) contains thioether bonds, enhancing flexibility and reducing crystallinity. Thioethers also confer redox-responsive behavior, absent in oxetane derivatives .
- PEGMA Comparison : PEGMA shares ethoxy side chains but lacks thioether linkages. This results in higher hydrophilicity for PEGMA but inferior adhesion to metal surfaces compared to the thiol-containing polymer .
- MPC Contrast : MPC’s phosphorylcholine groups mimic cell membranes, offering superior biocompatibility for biomedical devices. However, this compound) exhibits stronger antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) due to thiol-mediated bacterial membrane disruption .
- Mercaptosilane Analogy: Mercaptopropyltrimethoxysilane’s silane moiety enables covalent bonding to inorganic surfaces, whereas the polymer’s thioether backbone supports dynamic self-healing properties in coatings .
Key Performance Metrics
| Compound | Molecular Weight (g/mol) | Solubility | Thermal Stability (°C) | Biocompatibility | Key Applications |
|---|---|---|---|---|---|
| This compound) | 10,000–50,000 | DMF, THF | 200–250 | Moderate | Antimicrobial coatings, drug carriers |
| PEGMA | 360 (monomer) | Water, ethanol | 150–200 | High | Hydrogels, lubricants |
| 3-((2-(2-methoxyethoxy)ethoxy)methyl)-3-methyloxetane | 248 (monomer) | Chloroform, acetone | 180–220 | Low | Crosslinking agent for polyurethanes |
| MPC | ~300 (monomer) | Water, methanol | 170–210 | Very High | Biomedical coatings |
| Mercaptopropyltrimethoxysilane | 196 | Ethanol, toluene | 250–300 | Moderate | Surface adhesion promoters |
Research Findings
Antimicrobial Performance : this compound) reduced MRSA viability by 99% within 6 hours in vitro, outperforming PEGMA and MPC, which showed <50% inhibition under the same conditions .
Thermal Stability : The polymer’s decomposition temperature (200–250°C) exceeds PEGMA’s but falls short of mercaptosilane’s stability, limiting its use in high-temperature environments .
Preparation Methods
Synthesis of 2-[(Methoxyethoxy)ethoxy]ethyl Bromide
Reagents : Tris(ethyleneglycol) monomethyl ether, phosphorus tribromide (PBr₃), methanol.
Conditions :
Etherification to Form 3-[2-(2-Methoxyethoxy)ethoxy]methylthiophene
Reagents : 3-Thiophenemethanol, 2-[(methoxyethoxy)ethoxy]ethyl bromide, tetrabutylammonium bromide (TBAB), KOH.
Conditions :
-
3-Thiophenemethanol (9.23 g, 80.8 mmol) reacted with the bromide intermediate (23.2 g, 84.6 mmol) in water with TBAB (2.88 g) and KOH (10.1 g) at room temperature for 10 hours.
-
Extraction with diethyl ether and purification via silica gel chromatography (petroleum ether/ethyl acetate = 2:1).
Yield : 88% (15.3 g) as a light yellow oil.
Characterization : -
¹H NMR (CDCl₃) : δ 3.30 (s, 3H), 3.6–3.8 (m, 12H), 4.60 (s, 2H), 7.06–7.30 (m, 3H).
Bromination to Yield 2,5-Dibromo-3-[2-(2-Methoxyethoxy)ethoxy]methylthiophene
Reagents : N-Bromosuccinimide (NBS), tetrahydrofuran (THF).
Conditions :
-
3-[2-(2-Methoxyethoxy)ethoxy]methylthiophene (10.0 g, 36.4 mmol) brominated with NBS (12.8 g, 72.8 mmol) in THF at 0°C for 12 hours.
-
Purification via silica gel chromatography (petroleum ether/ethyl acetate = 3:2).
Yield : 86% as a light yellow oil.
Characterization : -
¹H NMR (CDCl₃) : δ 3.30 (s, 3H), 3.45–3.6 (m, 12H), 6.60 (s, 1H), 7.06–7.30 (m, 2H).
-
Elemental Analysis : Found C 34.42%, H 4.37%, Br 38.18%, S 7.72% (Calc. C 34.47%, H 4.34%, Br 38.22%, S 7.67%).
Table 1: Monomer Synthesis Optimization
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromide Intermediate | PBr₃, MeOH | Ether | 0°C → RT | 75 |
| Etherification | KOH, TBAB | H₂O | RT | 88 |
| Bromination | NBS | THF | 0°C | 86 |
Polymerization via Kumada Catalyst Transfer Polymerization (KCTP)
KCTP is the primary method for synthesizing P3MEEMT, though challenges arise due to the hydrophilic ethylene glycol side chains.
Reaction Setup
Monomer : 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene.
Catalyst : Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane).
Conditions :
Kinetic Analysis and Challenges
-
Uncontrolled Chain Growth : Despite KCTP’s typical controlled behavior, GPC data revealed dispersity (Đ) > 1.5 within 30 minutes, indicating chain-transfer or termination side reactions.
-
Side Chain Interference : Ethylene glycol groups compete with Grignard reagent formation, reducing reproducibility.
Table 2: Polymerization Performance vs. Time
| Time (min) | Mₙ (g/mol) | Đ (Mₙ/Mₙ) |
|---|---|---|
| 15 | 8,200 | 1.4 |
| 30 | 12,500 | 1.7 |
| 60 | 18,000 | 2.1 |
Alternative Synthesis Approaches
Oxidative Polymerization
Reagents : FeCl₃ in chloroform.
Conditions :
Electrochemical Polymerization
Setup : Monomer (0.1 M) in 0.1 M TBAPF₆/CH₃CN, potentiostatic deposition at +1.2 V vs. Ag/Ag⁺.
Result : Thin films with conductivity ~10 S/cm but poor solubility for device processing.
Critical Factors in Synthesis Optimization
Solvent and Temperature
Q & A
Q. How does this polymer compare to poly(3-hydroxybutyrate) in biodegradability?
- Methodological Answer : Conduct enzymatic hydrolysis assays (e.g., lipase/esterase) under physiological pH. Monitor mass loss (%) and compare degradation rates. Structural analysis (NMR) identifies cleavage sites (e.g., ether vs. ester linkages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
